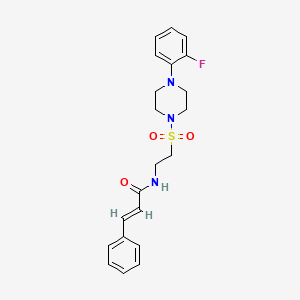
N-(2-((4-(2-氟苯基)哌嗪-1-基)磺酰基)乙基)肉桂酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a cinnamamide moiety
科学研究应用
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Biochemistry: It is used in research to understand enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用机制
Target of Action
The compound, also known as (2E)-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-phenylprop-2-enamide, is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It has been found to be more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, in a unique way. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the transport of nucleosides across cell membranes by inhibiting ENTs. This can impact various biochemical pathways, particularly those involving nucleotide synthesis and adenosine function . The exact downstream effects would depend on the specific cellular context and the balance of nucleosides and nucleotides within the cell.
Result of Action
By inhibiting ENTs, the compound can disrupt the balance of nucleosides and nucleotides within the cell, potentially affecting various cellular processes. For instance, it could impact DNA replication and repair, RNA transcription, and signal transduction pathways involving adenosine .
生化分析
Cellular Effects
Related compounds have been shown to inhibit ENTs, which could potentially impact a variety of cellular processes .
Molecular Mechanism
Similar compounds have been shown to inhibit ENTs, suggesting that N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide may interact with these transporters at the molecular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via nucleophilic substitution reactions.
Attachment of the Sulfonyl Group: The sulfonyl group is added through sulfonation reactions.
Coupling with Cinnamamide: The final step involves coupling the piperazine derivative with cinnamamide under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.
化学反应分析
Types of Reactions
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
相似化合物的比较
Similar Compounds
- 2-[4-(2-Fluorophenyl)piperazin-1-ylmethyl]-6-hydroxy-2H-pyridazin-3-one
- 4-(2-Fluorophenyl)piperazin-1-yl derivatives
Uniqueness
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the cinnamamide moiety, in particular, differentiates it from other piperazine derivatives and may contribute to its unique biological activity.
属性
IUPAC Name |
(E)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S/c22-19-8-4-5-9-20(19)24-13-15-25(16-14-24)29(27,28)17-12-23-21(26)11-10-18-6-2-1-3-7-18/h1-11H,12-17H2,(H,23,26)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZBXYANDBFHNH-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2426586.png)
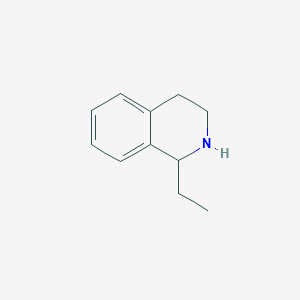
![9-butyl-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2426591.png)
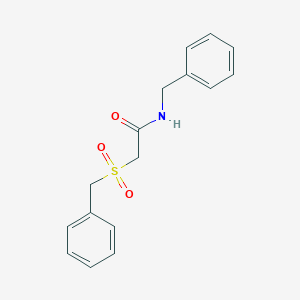
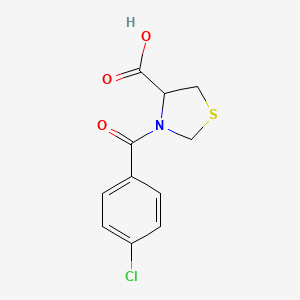
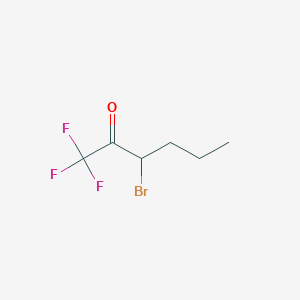
![6-methyl-3-[2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2426595.png)
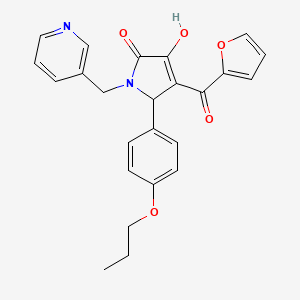
![N-[1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426601.png)
![N-cyclohexyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426602.png)
![1-(6-Chlorobenzo[d]thiazol-2-yl)-3-(m-tolyl)urea](/img/structure/B2426603.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2426606.png)
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426607.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-pentylurea](/img/structure/B2426608.png)
